Benzenesulfonic acid, 2-amino-4-((m-chlorobenzoyl)amino)-, potassium salt
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Overview
Description
Benzenesulfonic acid, 2-amino-4-((m-chlorobenzoyl)amino)-, potassium salt is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a benzenesulfonic acid group, an amino group, and a chlorobenzoyl group. The potassium salt form enhances its solubility and stability, making it useful in different industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 2-amino-4-((m-chlorobenzoyl)amino)-, potassium salt typically involves multiple steps. One common method starts with the acylation of 2-amino benzenesulfonic acid using 2-chlorobenzoyl chloride. This reaction is usually carried out in the presence of a base such as potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps such as recrystallization or chromatography to obtain a high-purity product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 2-amino-4-((m-chlorobenzoyl)amino)-, potassium salt undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding benzenesulfonic acid and amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. The reactions are typically conducted under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Benzenesulfonic acid, 2-amino-4-((m-chlorobenzoyl)amino)-, potassium salt has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound is used in biochemical assays and as a reagent in protein modification studies.
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 2-amino-4-((m-chlorobenzoyl)amino)-, potassium salt involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The presence of the chlorobenzoyl group enhances its binding affinity to certain targets, making it effective in various biochemical applications. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Sodium 2-amino-4-(3-chlorobenzamido)benzenesulphonate: Similar in structure but with sodium instead of potassium.
2-Chlorobenzoyl chloride: A precursor used in the synthesis of the compound.
Uniqueness
The uniqueness of Benzenesulfonic acid, 2-amino-4-((m-chlorobenzoyl)amino)-, potassium salt lies in its specific combination of functional groups, which confer unique chemical properties and reactivity. The potassium salt form enhances its solubility and stability, making it more suitable for certain applications compared to its sodium counterpart.
Properties
CAS No. |
75199-23-4 |
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Molecular Formula |
C13H10ClKN2O4S |
Molecular Weight |
364.85 g/mol |
IUPAC Name |
potassium;2-amino-4-[(3-chlorobenzoyl)amino]benzenesulfonate |
InChI |
InChI=1S/C13H11ClN2O4S.K/c14-9-3-1-2-8(6-9)13(17)16-10-4-5-12(11(15)7-10)21(18,19)20;/h1-7H,15H2,(H,16,17)(H,18,19,20);/q;+1/p-1 |
InChI Key |
NXXQLYZIGSQBRJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=C(C=C2)S(=O)(=O)[O-])N.[K+] |
Origin of Product |
United States |
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